molecular formula C14H21NO2 B1677423 2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl- CAS No. 71157-61-4

2-Pyrrolidineethanol, alpha-(3-methoxyphenyl)-1-methyl-

Cat. No. B1677423
CAS RN: 71157-61-4
M. Wt: 235.32 g/mol
InChI Key: BMIOEZNRPWLYCQ-UHFFFAOYSA-N
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Patent
US04198424

Procedure details

50 g of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone are dissolved in 100 ml of methanol and 20 ml of water; thereafter, 4.05 g of sodium borohydride are added portionwise, with stirring. Stirring is continued for a further hour, methanol is largely distilled off, 100 ml of water are added and extraction is effected with methylene chloride. The organic phase is extracted with 400 ml of 10% strength hydrochloric acid, the hydrochloric acid aqueous phase is rendered alkaline with sodium hydroxide solution and the liberated base is extracted with methylene chloride. The organic phase is concentrated and the resulting oily residue is distilled to obtain 47.4 g (94% of theory) of the title compound as a mixture of diastereoisomers of b.p. 128° at 0.001 mm Hg.
Name
1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:17])[CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][N:12]2[CH3:16])[CH:6]=[CH:7][CH:8]=1.[BH4-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:17])[CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][N:12]2[CH3:16])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC1N(CCC1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for a further hour
DISTILLATION
Type
DISTILLATION
Details
methanol is largely distilled off
ADDITION
Type
ADDITION
Details
100 ml of water are added
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 400 ml of 10% strength hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the liberated base is extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
DISTILLATION
Type
DISTILLATION
Details
the resulting oily residue is distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC1N(CCC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.